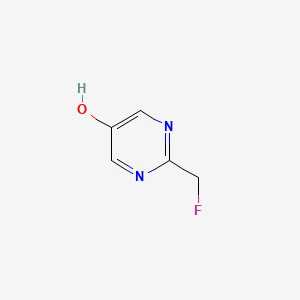

2-(Fluoromethyl)pyrimidin-5-OL

Description

Significance of Fluorinated Heterocycles in Modern Pharmaceutical Science

The introduction of fluorine into drug candidates has become a widespread and successful strategy in medicinal chemistry. acs.orgnih.gov Approximately 20% of all pharmaceuticals currently on the market are fluorinated compounds. nih.gov This high prevalence is attributable to the unique physicochemical properties that fluorine imparts upon a molecule. tandfonline.com As the most electronegative element, fluorine can profoundly influence a molecule's electronic properties, pKa, and metabolic stability. acs.org The carbon-fluorine bond is exceptionally strong, which can shield adjacent parts of a molecule from metabolic degradation, thereby increasing the drug's half-life. tandfonline.com

The Pyrimidine (B1678525) Scaffold as a Central Pharmacophore in Drug Design and Development

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of biologically active molecules. nih.govwjarr.commdpi.com Its prevalence stems from its presence in the essential building blocks of life: the nucleobases cytosine, thymine, and uracil, which are components of DNA and RNA. nih.govscispace.com This inherent biological relevance makes the pyrimidine moiety an excellent starting point for the design of molecules that can interact with a wide range of biological targets, including enzymes and receptors.

The pyrimidine nucleus is a versatile platform that can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries for drug screening. wjarr.comjclmm.com The nitrogen atoms within the ring can act as hydrogen bond acceptors, facilitating strong interactions with biological macromolecules. nih.gov Consequently, pyrimidine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular effects. wjarr.commdpi.comnih.gov

Rationale for In-Depth Academic Research on 2-(Fluoromethyl)pyrimidin-5-OL

The specific combination of a fluoromethyl group and a pyrimidin-5-ol core in this compound presents a compelling case for dedicated research. The rationale is built upon the unique properties conferred by each component and their potential for synergistic interaction.

While the trifluoromethyl (-CF3) group is more commonly studied, the monofluoromethyl (-CH2F) group possesses distinct electronic and steric properties. rsc.org The -CH2F group is a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups, meaning it can mimic these functionalities in biological systems while being metabolically more stable. rsc.org This group acts as a weak hydrogen bond donor and can influence the acidity or basicity of nearby functional groups. rsc.org Its electron-withdrawing nature is less pronounced than that of the -CF3 group, offering a more nuanced modulation of the electronic character of the pyrimidine ring. tcichemicals.comwikipedia.org This can be advantageous in optimizing a drug's binding affinity and pharmacokinetic profile.

| Property | Methyl (-CH3) | Fluoromethyl (-CH2F) | Trifluoromethyl (-CF3) |

|---|---|---|---|

| Electronic Effect | Weakly Electron-Donating | Weakly Electron-Withdrawing | Strongly Electron-Withdrawing |

| Bioisosteric Replacement | - | Hydroxyl (-OH), Thiol (-SH) | Ethyl (-CH2CH3), Nitro (-NO2) |

| Hydrogen Bonding | None | Weak H-bond donor | No H-bond donation |

The hydroxyl group at the 5-position of the pyrimidine ring is of significant strategic importance. This position is less electronically deficient compared to the 2, 4, and 6 positions, making it susceptible to electrophilic attack. scialert.net The hydroxyl group itself can act as both a hydrogen bond donor and acceptor, providing crucial interactions with biological targets. Furthermore, the pyrimidin-5-ol moiety is found in various biologically active compounds. For instance, derivatives of pyrimidin-5-ol have been investigated for their potential as serotonin (B10506) receptor agonists and cyclooxygenase (COX) inhibitors. The presence of this functional group offers a handle for further chemical modification to explore structure-activity relationships.

| Activity Type | Target/Enzyme | Reference |

|---|---|---|

| Serotonin Agonist | 5-HT2C Receptor | |

| COX-2 Inhibition | Cyclooxygenase-2 | |

| Antiviral Activity | ZIKV, DENV-2 |

The journey of fluorinated pyrimidines in medicine began with the synthesis of 5-fluorouracil (B62378) (5-FU) in 1957. researchgate.net This compound, designed as an antagonist of the natural pyrimidine uracil, became a cornerstone of cancer chemotherapy and remains in wide use today. researchgate.netnih.gov The success of 5-FU spurred extensive research into other fluorinated pyrimidines, leading to the development of antiviral agents and other therapeutics. acs.orgacs.orgacs.org Early research focused on the direct fluorination of the pyrimidine ring, but as synthetic methodologies advanced, the introduction of fluorinated substituents, such as the trifluoromethyl group, became more common. nih.gov The exploration of the monofluoromethyl group represents a more recent and refined stage in this evolution, aiming for a subtler manipulation of molecular properties to achieve greater selectivity and efficacy. rsc.org The study of this compound is a logical and promising step in this ongoing narrative of innovation in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(fluoromethyl)pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUCGXDIYLBEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Biological Activity Profiling of 2 Fluoromethyl Pyrimidin 5 Ol Analogues

Precedent for Diverse Pharmacological Activities of Fluorinated Pyrimidines

Fluorinated pyrimidines are a cornerstone of modern chemotherapy and have shown a wide spectrum of pharmacological activities. The introduction of a fluorine atom into the pyrimidine (B1678525) ring can dramatically alter the molecule's electronic properties, metabolic stability, and biological activity.

Anti-cancer Potential and Related Biological Pathways (e.g., Inhibition of Thymidylate Synthase and Nucleic Acid Perturbation)

The anti-cancer activity of fluorinated pyrimidines is their most renowned therapeutic application. The archetypal example, 5-fluorouracil (B62378) (5-FU), and its prodrugs exert their cytotoxic effects through multiple mechanisms. A primary mode of action is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA. The metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of thymidylate pools and subsequent "thymineless death" in rapidly proliferating cancer cells.

Furthermore, metabolites of fluorinated pyrimidines can be incorporated into both DNA and RNA. mdpi.com The incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can lead to DNA fragmentation and apoptosis. Similarly, the incorporation of fluorouridine triphosphate (FUTP) into RNA can disrupt RNA processing and function. Recent studies have also implicated the inhibition of RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, in the cytotoxicity of 5-FU. Moreover, DNA topoisomerase 1 (Top1) has been identified as a mediator of the anti-tumor activity of fluorinated pyrimidines.

Novel fluorinated pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cell lines, with some compounds showing potent inhibitory effects. ekb.eg For instance, certain 5-trifluoromethylpyrimidine derivatives have been designed as epidermal growth factor receptor (EGFR) inhibitors and have demonstrated significant antitumor activities against A549, MCF-7, and PC-3 cancer cell lines. nih.gov

Anti-microbial and Anti-viral Applications

The utility of fluorinated pyrimidines extends beyond oncology. Their ability to interfere with nucleic acid synthesis makes them effective agents against various microbes and viruses. Flucytosine (5-fluorocytosine) is an antifungal agent that, once taken up by fungal cells, is converted to 5-fluorouracil. This is then metabolized to FdUMP and FUTP, which inhibit DNA and RNA synthesis, respectively, in a manner analogous to its anti-cancer mechanism.

In the realm of antiviral therapy, several fluorinated pyrimidine nucleoside analogues have been developed. These compounds can act as chain terminators during viral DNA or RNA replication. For example, certain 5-trifluoromethylpyrimidine nucleoside analogues have shown significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov The introduction of a trifluoromethyl group can enhance the antiviral properties of these molecules. mdpi.com

Recent research has also explored the antibacterial potential of pyrimidine derivatives. nih.govnih.gov For instance, novel 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds have been identified as having antimicrobial activity. nih.gov

Modulation of Enzyme Activity (e.g., DNA Topoisomerases, RNA Modifying Enzymes, Protein Kinases)

Furthermore, the pyrimidine scaffold is a common feature in many protein kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The design of pyrimidine-based kinase inhibitors is an active area of research. For example, a new series of 5-trifluoromethylpyrimidine derivatives have been developed as EGFR inhibitors, a key target in cancer therapy. nih.gov

Emerging Therapeutic Areas (e.g., Neurological Disorders, Anti-inflammatory Responses, Calcium-Sensing Receptor Antagonism)

The structural versatility of the pyrimidine core has led to its exploration in a variety of other therapeutic areas. While specific examples directly related to fluorinated pyrimidines in neurological disorders are less common, the general class of pyrimidine derivatives has been investigated for such applications.

In the context of anti-inflammatory responses, pyrimidine derivatives have been designed as inhibitors of cytokine release. For instance, a series of pyridinyl pyrimidine derivatives were found to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).

In Vitro and In Vivo Pharmacological Evaluation Strategies for 2-(Fluoromethyl)pyrimidin-5-OL Derivatives

Given the lack of specific data for this compound, the pharmacological evaluation would likely follow established protocols for novel fluorinated pyrimidine compounds.

Cellular Viability Assays and Cytotoxicity Profiling against Cancer Cell Lines

A primary step in evaluating the anti-cancer potential of novel compounds is to assess their cytotoxicity against a panel of human cancer cell lines. Cellular viability assays are fundamental to this process. These assays measure the proportion of viable cells in a population after exposure to the test compound.

Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability. Other assays like the sulforhodamine B (SRB) assay, which measures cellular protein content, are also widely used. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

For example, the in vitro anticancer activity of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives was evaluated against human cancer cell lines such as A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate carcinoma), and MCF-7/WT (breast adenocarcinoma). nih.gov

| Compound | A375 | C32 | DU145 | MCF-7/WT |

|---|---|---|---|---|

| Compound 3a | 31.7 | 28.4 | >50 | 42.1 |

| Compound 3b | 25.4 | 24.4 | 45.2 | 38.9 |

| Compound 3c | 35.6 | 30.1 | >50 | 48.7 |

| Compound 4a | >50 | >50 | >50 | >50 |

Similarly, a series of 5-trifluoromethylpyrimidine derivatives designed as EGFR inhibitors were tested against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate adenocarcinoma) cell lines. nih.gov

| Compound | A549 | MCF-7 | PC-3 |

|---|---|---|---|

| Compound 9a | 0.89 | 4.51 | 6.23 |

| Compound 9e | 0.56 | 3.87 | 5.89 |

| Compound 9u | 0.35 | 3.24 | 5.12 |

| Gefitinib (Control) | >50 | >50 | >50 |

Enzyme Inhibition Studies and Biochemical Target Validation

Analogues of this compound are being investigated as potential inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important targets for drug development.

One area of focus is the inhibition of receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR) family. A novel series of aminodimethylpyrimidinol derivatives, structurally related to this compound, have been synthesized and evaluated for their inhibitory activity against FGFR4. In these studies, certain compounds demonstrated notable inhibitory effects, with some showing activity comparable to established FGFR4 inhibitors like BLU9931. Structure-activity relationship (SAR) studies have indicated that substitutions on the pyrimidine ring can significantly impact binding affinity, with some modifications leading to steric hindrance within the kinase domain.

Another significant target for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR). A series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors, demonstrating potent antitumor activities. The most effective of these compounds exhibited IC50 values in the nanomolar range against EGFR kinase and showed significant cytotoxic effects against various cancer cell lines. Biochemical target validation often involves genetic approaches, such as gene knockout or knockdown, to confirm the essentiality of the target for disease pathology.

The table below summarizes the inhibitory activities of representative pyrimidine analogues against specific kinases.

| Compound Class | Target Enzyme | Key Findings |

| Aminodimethylpyrimidinol Derivatives | FGFR4 | Some analogues show inhibitory activity comparable to the positive control, BLU9931. |

| 5-Trifluoromethylpyrimidine Derivatives | EGFR | Compound 9u demonstrated an IC50 of 0.091 µM against EGFR kinase. |

| Pyrazolo[1,5-a]pyrimidine Derivatives | PI3Kδ | Certain derivatives exhibit nanomolar IC50 values and good selectivity. |

Receptor Binding Affinity and Ligand-Target Interaction Analysis

Understanding the binding affinity and interaction of ligands with their biological targets is fundamental to rational drug design. For analogues of this compound, these studies are crucial for optimizing their potency and selectivity. The introduction of fluorine can significantly enhance binding affinity through various non-covalent interactions.

Fluorine atoms can engage in multipolar interactions with the protein backbone, particularly with carbonyl groups, which can substantially contribute to the high affinity of small molecule inhibitors. Computational algorithms like FMAP have been developed to predict favorable sites for fluorine substitution to enhance these interactions. Analysis of protein-ligand complexes has shown that fluorine substitutions at positions that allow for close contact with backbone carbonyls can improve inhibitory activity by as much as 5- to 10-fold.

Molecular docking studies are instrumental in elucidating the binding modes of these compounds. For instance, docking studies of aminotrimethylpyridinol derivatives with the FGFR4 kinase domain have provided insights into the structural basis of their inhibitory activity, revealing how specific substitutions can either enhance or weaken binding affinity. Similarly, for pyrimidine analogues targeting EGFR, molecular docking can help to understand the interactions within the binding pocket of the enzyme.

The translocator protein (TSPO) is another receptor for which pyrimidine-based ligands have been developed. Pyrazolo[1,5-a]pyrimidine acetamides have demonstrated nanomolar affinity for TSPO, although the nature of the alkyl ether chain was found to be more critical for functional activity than for binding affinity.

The following table outlines key interactions observed for fluorinated ligands and pyrimidine derivatives with their targets.

| Ligand Class | Target | Key Interactions and Findings |

| Fluorinated Inhibitors | Menin | Trifluoromethyl groups engage in short, multipolar interactions with the protein backbone. |

| Aminotrimethylpyridinol Derivatives | FGFR4 Kinase | Methyl groups on the central ring can cause steric clashes, weakening binding affinity. |

| Pyrazolo[1,5-a]pyrimidine Acetamides | TSPO | All tested ligands demonstrated nanomolar affinity for TSPO. |

Elucidation of Molecular Mechanisms of Action for this compound Derivatives

Investigating the molecular mechanisms of action for this compound derivatives involves a comprehensive analysis of their effects on biochemical pathways, metabolic transformations, and their journey through the cell.

Biochemical Pathway Analysis and Metabolic Transformations

The biological effects of this compound derivatives are often the result of their modulation of specific biochemical pathways. For example, pyrimidine analogues that inhibit kinases like EGFR or PI3Kδ can disrupt downstream signaling pathways involved in cell proliferation, survival, and differentiation. Enrichment analysis of genes affected by pyrimidine-based compounds has shown involvement in pathways such as the cell cycle, DNA replication, and p53 signaling.

The metabolic fate of fluorinated pyrimidines is a critical aspect of their mechanism of action. The inclusion of fluorine often enhances metabolic stability due to the strength of the carbon-fluorine bond. However, these compounds can still undergo metabolic transformations. For instance, the deoxycytidine analogue gemcitabine, which contains two fluorine atoms, is phosphorylated intracellularly to its active di- and triphosphate forms. The metabolism of this compound is complex, with deamination being a key catabolic step. The primary extracellular catabolite can vary depending on the intracellular concentration of the active triphosphate.

Cellular Uptake, Distribution, and Elimination Investigations

The journey of a drug from administration to elimination is a complex process. For derivatives of this compound, understanding their cellular uptake, distribution, and elimination is crucial for optimizing their therapeutic potential.

Studies on related fluorinated pyrimidine derivatives have provided insights into these processes. For example, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been used to study in vivo biodistribution. These studies have shown that modifications to the chemical structure, such as the introduction of polar groups, can influence the clearance rate from excretory tissues. Some derivatives exhibit slow blood clearance, which is associated with higher uptake and longer retention in tumor tissues.

The cellular elimination of gemcitabine's active metabolite, dFdCTP, has been shown to be concentration-dependent. At lower intracellular concentrations, elimination is linear, but it becomes biphasic at higher concentrations. This is due to the inhibition of dCMP deaminase by dFdCTP, which leads to a decrease in its own catabolism, a phenomenon known as self-potentiation. The predominant extracellular catabolite shifts from the deaminated product at low concentrations to the parent compound at high concentrations.

The table below provides a summary of the pharmacokinetic properties of related fluorinated pyrimidine derivatives.

| Compound/Derivative | Key Pharmacokinetic Findings |

| 18F-labeled pyrazolo[1,5-a]pyrimidines | Structural modifications influence clearance rates; slow blood clearance can lead to higher tumor retention. |

| Gemcitabine (dFdCTP) | Cellular elimination is concentration-dependent and biphasic at higher concentrations due to self-potentiation. |

Structure Activity Relationship Sar Studies and Rational Design of 2 Fluoromethyl Pyrimidin 5 Ol Derivatives

Impact of Fluoroalkyl Substitution on Biological Activity, Selectivity, and Metabolic Stability

The introduction of fluorine or fluoroalkyl groups into drug candidates is a widely used strategy in medicinal chemistry to modulate various molecular properties. nih.gov The strategic placement of fluorine can significantly alter a compound's electronic characteristics, lipophilicity, conformation, and metabolic stability. nih.govnih.gov

In the context of pyrimidine (B1678525) derivatives, fluoroalkyl substitution has demonstrated a profound impact. The high electronegativity of fluorine can alter the pKa of nearby functional groups, which may affect the molecule's binding affinity to its target receptor. mdpi.com For instance, the trifluoromethyl (CF3) group, a common fluoroalkyl substituent, is highly lipophilic and can enhance a compound's ability to cross cellular membranes, potentially improving its bioavailability. mdpi.com Studies on oxazolo[5,4-d]pyrimidine (B1261902) derivatives have shown that the addition of a CF3 group to a phenyl ring within the structure can lead to an increase in binding affinities for cannabinoid (CB2) receptors. mdpi.com

Furthermore, fluoroalkylation plays a critical role in metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. mdpi.com This increased stability can prolong the half-life of a drug in the body. However, the degree of fluorination must be carefully optimized. In one series of pyrimidine compounds, a trifluoromethyl group was associated with the inhibition of CYP3A4. Reducing the number of fluorine atoms successfully mitigated this inhibition, highlighting the nuanced effects of fluoroalkyl groups. acs.org

The table below summarizes the general effects of fluoroalkyl substitution on the properties of pyrimidine derivatives.

| Property | Impact of Fluoroalkyl Substitution | Rationale |

| Biological Activity | Often increased potency and binding affinity. nih.govmdpi.com | Alters electronic distribution, pKa, and can lead to favorable hydrophobic interactions. mdpi.commdpi.com |

| Selectivity | Can be modulated. | Changes in molecular shape and electronics can favor binding to one target over another. |

| Metabolic Stability | Generally increased. mdpi.com | The C-F bond is stronger than the C-H bond, resisting enzymatic degradation. mdpi.com |

| Lipophilicity | Increased, particularly with groups like -CF3. nih.govmdpi.com | Fluorine is lipophilic, which can enhance membrane permeability. |

| CYP450 Interaction | Can lead to inhibition, requiring optimization. acs.org | The extent of fluorination can influence interactions with metabolic enzymes. |

Role of the Pyrimidin-5-ol Scaffold in Ligand-Receptor Interactions and Pharmacophore Development

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural nucleic acid bases and a wide array of synthetic drugs. nih.govnih.gov The pyrimidin-5-ol moiety, in particular, offers specific features that are critical for ligand-receptor interactions.

The hydroxyl group at the 5-position is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong and specific interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, or the peptide backbone. The nitrogen atoms within the pyrimidine ring are typically hydrogen bond acceptors, further anchoring the ligand to its target. These directed hydrogen bonds are often essential for high-affinity binding and biological activity.

Pharmacophore modeling, a computational method used to identify the essential three-dimensional features required for biological activity, frequently highlights the importance of the pyrimidine scaffold. For related heterocyclic systems like 5H-thiazolo[3,2-a]pyrimidin-5-one, pharmacophore models have been developed that map out the crucial hydrogen bond acceptors, donors, and hydrophobic regions. researchgate.netmdpi.com For a 2-(Fluoromethyl)pyrimidin-5-ol derivative, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the 5-hydroxyl group.

One or more hydrogen bond acceptor features from the pyrimidine ring nitrogens.

A hydrophobic/electron-withdrawing region defined by the 2-fluoromethyl group.

These models serve as a guide for designing new derivatives with improved affinity by ensuring that new modifications retain these key interaction points. researchgate.net

Optimization Strategies for Enhanced Potency and Improved Pharmacological Profiles

Lead optimization is a critical phase in drug discovery that aims to refine the structure of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties.

The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the ring. nih.gov A systematic exploration of the unoccupied positions on the this compound core (typically positions 4 and 6) is a standard optimization strategy.

Introducing small alkyl groups, halogens, or other functional groups at these positions can probe the steric and electronic requirements of the target's binding site. For example, in a series of pyrimidine-based Aurora A kinase inhibitors, modifications at the 4-position with polar groups were explored, and it was found that halogen substituents on an attached benzene (B151609) ring were crucial for activity. acs.org Similarly, studies on pyrrolo[2,3-d]pyrimidines showed that introducing a 5-methyl group could provide favorable hydrophobic interactions within the binding site of dihydrofolate reductase (DHFR). nih.gov

The goal of this exploration is to identify substituents that can engage in additional favorable interactions (e.g., hydrophobic, van der Waals, or hydrogen bonding) with the target protein, thereby increasing potency.

The following table illustrates potential substituent effects at different positions of the pyrimidine ring.

| Position on Pyrimidine Ring | Type of Substituent | Potential Impact on Activity |

| Position 4 | Small alkyl, alkoxy, amino | Can fill a hydrophobic pocket or form new hydrogen bonds, potentially increasing potency. |

| Position 6 | Halogen, cyano, small alkyl | Can modulate the electronics of the ring system and explore steric tolerance in the binding site. |

| Position 2 (Modification of Fluoroalkyl) | -CHF2, -CH2F | Fine-tunes electronic properties and metabolic stability; may reduce unwanted side effects like CYP inhibition. acs.org |

Bioisosteric replacement is a strategy that involves substituting one functional group or substructure with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.gov This technique is widely used for lead optimization. cambridgemedchemconsulting.com

For the this compound scaffold, several bioisosteric replacements could be considered:

Replacement of the 5-hydroxyl group: Phenols are often prone to metabolic glucuronidation. A potential bioisostere for the phenol (B47542) group is the difluoromethyl group (-CF2H), which can act as a similar hydrogen bond donor but may offer improved metabolic stability. cambridgemedchemconsulting.com

Scaffold Hopping: More significant modifications, known as scaffold hopping, might involve replacing the entire pyrimidin-5-ol core with a chemically distinct structure that preserves the essential pharmacophoric features. This can lead to the discovery of novel compound series with completely different physicochemical properties. researchgate.net For example, a thiophene (B33073) ring can be used as an isosteric replacement for a benzene ring to create new scaffolds. mdpi.com

These optimization strategies, guided by SAR data and computational modeling, are essential for transforming a promising lead compound like this compound into a viable drug candidate with enhanced potency and a favorable pharmacological profile.

Computational Chemistry and Spectroscopic Characterization of 2 Fluoromethyl Pyrimidin 5 Ol

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 2-(Fluoromethyl)pyrimidin-5-OL from first principles. These computational methods provide insights into the molecule's geometry, stability, and electronic characteristics.

The initial step in computational analysis involves identifying the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), which offers a good balance between accuracy and computational cost.

The optimization process calculates the molecule's energy for various atomic arrangements until a minimum energy conformation is found. The pyrimidine (B1678525) ring is expected to be largely planar. Key structural parameters that are determined include bond lengths, bond angles, and dihedral angles. The rotational barrier around the C2-CH2F bond would also be a subject of conformational analysis to identify the most stable orientation of the fluoromethyl group relative to the pyrimidine ring.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on DFT studies of similar heterocyclic compounds, not experimentally determined data for this specific molecule.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N1 | ~1.34 Å |

| Bond Length | C5-O | ~1.36 Å |

| Bond Length | C2-C(H2F) | ~1.50 Å |

| Bond Length | C(H2F)-F | ~1.39 Å |

| Bond Angle | N1-C2-N3 | ~126° |

| Bond Angle | C4-C5-C6 | ~117° |

Once the optimized geometry is obtained, DFT is used to analyze the electronic structure, which is crucial for predicting the molecule's reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. physchemres.org For fluorinated pyrimidines, the electronegative fluorine atom and the nitrogen atoms in the ring significantly influence the distribution and energies of these frontier orbitals. emerginginvestigators.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP map of this compound, negative potential (red/yellow) would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms, particularly the hydroxyl proton, marking sites for potential nucleophilic attack. physchemres.org

Table 2: Predicted Electronic Properties of this compound Note: These values are illustrative and based on typical results for similar fluorinated nitrogen heterocycles.

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is fundamental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound.

The process involves generating various conformations of the ligand and fitting them into the active site of the target protein. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com For a compound like this compound, docking studies could reveal key interactions, such as hydrogen bonds between the hydroxyl group or pyrimidine nitrogens and amino acid residues in the receptor's active site. The fluoromethyl group could participate in hydrophobic or specific fluorine-protein interactions.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of the interactions identified in the docking study. Such studies on pyrimidine derivatives have been instrumental in optimizing their structure to enhance binding to therapeutic targets. ekb.egelsevier.com

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard methods used for the unambiguous structural elucidation of molecules like this compound.

NMR spectroscopy provides detailed information about the local chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The predicted chemical shifts for this compound are based on data from analogous pyrimidine and fluorinated heterocyclic structures. rsc.orgresearchgate.net

In the ¹H NMR spectrum, the protons on the pyrimidine ring (H4 and H6) are expected to appear in the aromatic region as doublets due to coupling with each other. The methylene (B1212753) protons of the fluoromethyl group (-CH₂F) would likely appear as a doublet due to coupling with the adjacent fluorine atom (a large ²JH-F coupling constant of ~47-50 Hz is characteristic). The hydroxyl proton (-OH) would typically be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbons of the pyrimidine ring would appear in the range of 110-160 ppm. The carbon of the fluoromethyl group is expected to be a doublet due to direct coupling with the fluorine atom (a large ¹JC-F coupling constant of ~235-245 Hz).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H4/H6 | 8.0 - 8.8 | Doublet (d) | ~2-3 Hz |

| H4/H6 | 8.0 - 8.8 | Doublet (d) | ~2-3 Hz |

| -CH₂F | 5.0 - 5.8 | Doublet (d) | ²JH-F ≈ 48 Hz |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| C2 | 155 - 160 | Quartet (q) | ²JC-F ≈ 35-40 Hz |

| C4 | 140 - 145 | Singlet (s) | N/A |

| C5 | 148 - 153 | Singlet (s) | N/A |

| C6 | 140 - 145 | Singlet (s) | N/A |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (molecular formula C₅H₃F₃N₂O), the exact molecular weight is 164.09 g/mol . easycdmo.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 164. The fragmentation of pyrimidine derivatives is well-documented and typically involves characteristic losses of small molecules or radicals. sapub.org A plausible fragmentation pathway for this compound could involve the initial loss of a fluorine atom or the entire fluoromethyl group. Subsequent fragmentation of the pyrimidine ring might include the loss of carbon monoxide (CO) from the hydroxyl-bearing portion or the elimination of hydrogen cyanide (HCN), which is a common fragmentation route for nitrogen-containing aromatic rings. sapub.org

Table 5: Plausible Mass Spectrometry Fragments for this compound

| m/z | Identity | Proposed Origin |

|---|---|---|

| 164 | [C₅H₃F₃N₂O]⁺˙ | Molecular Ion [M]⁺˙ |

| 145 | [C₅H₃F₂N₂O]⁺ | [M - F]⁺ |

| 136 | [C₅H₃F₃N₂]⁺˙ | [M - CO]⁺˙ |

| 111 | [C₄H₃F₂N₂]⁺ | [M - F - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum provides a unique molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic peaks that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the pyrimidine ring, and the fluoromethyl (-CH2F) group.

The analysis of pyrimidine derivatives using Fourier Transform Infrared (FTIR) spectroscopy is a well-established method for structural elucidation. The vibrational modes of the pyrimidine ring and its substituents give rise to a series of characteristic absorption bands.

A detailed examination of the expected IR absorption bands for this compound is presented in the table below. The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. The aromatic C-H stretching vibrations of the pyrimidine ring are anticipated to appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The presence of the fluoromethyl group should be identifiable by the C-F stretching vibration, which typically occurs in the 1000-1400 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Pyrimidine Ring | Aromatic C-H stretch | 3000-3100 |

| C=N stretch | 1525-1575 | |

| C=C stretch | 1400-1600 | |

| Fluoromethyl (-CH₂F) | C-F stretch | 1000-1400 |

| C-H stretch | 2950-3000 |

This table presents the expected infrared absorption bands for this compound based on characteristic functional group frequencies.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Confirmation

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the structures of numerous other pyrimidine derivatives have been determined. These studies reveal that the pyrimidine ring is generally planar. For this compound, it is expected that the pyrimidine ring will also be planar. The fluoromethyl and hydroxyl substituents will lie in or close to this plane. The crystal packing is likely to be influenced by intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring.

Computational modeling can be used to predict the likely crystal structure and packing of this compound. These theoretical models, while not a substitute for experimental data, can provide valuable insights into the preferred conformations and intermolecular interactions.

The table below summarizes the expected crystallographic parameters for this compound, based on typical values for similar organic molecules and pyrimidine derivatives.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined from the diffraction pattern. |

| Space Group | The space group would define the symmetry of the unit cell. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely measured. |

| Bond Lengths and Angles | The precise distances between bonded atoms and the angles between adjacent bonds would be determined. |

| Intermolecular Interactions | The presence and geometry of hydrogen bonds and other non-covalent interactions would be identified. |

This table outlines the key crystallographic parameters that would be determined from an X-ray diffraction analysis of this compound.

Confirmation of the three-dimensional structure of this compound through X-ray crystallography would provide the definitive structural proof and a solid foundation for understanding its chemical and physical properties.

Future Perspectives and Translational Research for 2 Fluoromethyl Pyrimidin 5 Ol

Potential as a Lead Compound for Novel Therapeutic Agents

The strategic incorporation of fluorine into drug candidates can dramatically improve their metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is known to enhance the lipophilicity of molecules, which can facilitate their passage through biological membranes. nih.gov The pyrimidine (B1678525) scaffold itself is a well-established pharmacophore present in numerous approved drugs, particularly in oncology. frontiersin.org

The potential of 2-(Fluoromethyl)pyrimidin-5-OL as a lead compound stems from the synergistic combination of its pyrimidine core and fluoromethyl substituent. Fluorinated pyrimidines, such as the widely used chemotherapy agent 5-Fluorouracil (B62378) (5-FU), have long been mainstays in cancer treatment. nih.gov These molecules often act as antimetabolites, interfering with nucleic acid synthesis. nih.gov Research into novel trifluoromethyl-substituted pyrimidine derivatives has indicated promising anticancer, antifungal, and insecticidal activities. frontiersin.orgnih.gov The presence of the hydroxyl group at the 5-position offers a site for further chemical modification, allowing for the generation of a library of analogs with potentially improved potency and selectivity. This structural versatility makes this compound an attractive starting point for the development of new therapeutic agents targeting a range of diseases, from cancers to infectious diseases.

Table 1: Physicochemical Properties and Therapeutic Implications of this compound

| Feature | Property | Potential Therapeutic Implication |

| Core Structure | Pyrimidine | Established pharmacophore in antiviral and anticancer drugs. frontiersin.org |

| Substituent | Fluoromethyl Group | Increases lipophilicity and metabolic stability; can enhance binding to target enzymes. nih.gov |

| Functional Group | 5-Hydroxyl (-OL) | Provides a reactive site for creating derivatives and prodrugs to modulate solubility and pharmacokinetic profiles. |

Development of Prodrugs and Targeted Delivery Strategies

While a promising lead compound, the clinical translation of this compound may require overcoming challenges related to solubility, bioavailability, and off-target toxicity. Prodrug and targeted delivery strategies are essential tools to address these issues.

A prodrug is an inactive or less active molecule that is converted into the active therapeutic agent within the body. nih.govnih.gov For fluorinated pyrimidines like 5-FU, several prodrugs, such as capecitabine (B1668275) and tegafur, have been successfully developed to improve oral bioavailability and tumor selectivity. nih.gov A similar approach could be applied to this compound, where the 5-hydroxyl group can be chemically modified to create ester or carbamate (B1207046) prodrugs. These prodrugs could be designed to be activated by specific enzymes that are overexpressed in tumor tissues, thereby concentrating the active drug at the site of action and reducing systemic toxicity.

Targeted delivery strategies aim to selectively accumulate therapeutic agents in diseased tissues while minimizing exposure to healthy organs. mdpi.comnih.gov Nanotechnology-based delivery systems are at the forefront of this field. accscience.comnih.gov

Table 2: Potential Targeted Delivery Strategies for this compound

| Delivery System | Description | Potential Advantages |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. | Biocompatible; can reduce systemic toxicity; allows for surface modification with targeting ligands. nih.gov |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled drug release; can be engineered for passive targeting via the Enhanced Permeation and Retention (EPR) effect in tumors. nih.govaccscience.com |

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Covalent drug attachment or encapsulation; precise control over size and surface chemistry. nih.gov |

| Cell-Based Carriers | Using cells with a natural tropism for tumors, such as immune cells, as delivery vehicles. | Can overcome biological barriers; protects the drug from premature clearance. mdpi.com |

These nanocarriers can exploit the unique pathophysiology of tumors, such as their leaky vasculature, for passive targeting (the EPR effect). nih.gov Furthermore, their surfaces can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells for active targeting, enhancing specificity and efficacy. mdpi.com

Integration with Personalized Medicine Approaches and Biomarker-Guided Therapies

The era of personalized medicine emphasizes tailoring medical treatment to the individual characteristics of each patient. For fluoropyrimidine-based therapies, this approach is particularly relevant. The metabolism and efficacy of 5-FU, for example, are heavily influenced by the activity of enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for its degradation. nih.govresearchgate.net A significant portion of the population has deficiencies in DPD activity due to genetic polymorphisms, leading to a higher risk of severe toxicity when treated with standard doses of 5-FU. nih.gov

Should this compound or its derivatives enter clinical development, a personalized medicine approach would be critical. It is plausible that its metabolic pathway would involve enzymes susceptible to genetic variation. Therefore, identifying relevant biomarkers early in the development process would be paramount.

Potential Biomarkers for Guiding Therapy:

Metabolic Enzymes: Identifying and screening for genetic variants in enzymes responsible for the activation or catabolism of the compound, analogous to DPD for 5-FU, could predict patient response and risk of toxicity. researchgate.net

Drug Target Expression: Quantifying the expression level of the drug's molecular target (e.g., a specific kinase or enzyme) in a patient's tumor could help select individuals most likely to benefit from the therapy.

DNA Repair Pathways: Since many pyrimidine analogs affect DNA synthesis, the status of DNA repair pathways in cancer cells could serve as a biomarker for sensitivity or resistance. nih.gov

By integrating biomarker strategies, clinicians could stratify patients, optimize dosing, and ultimately improve the therapeutic index of novel agents derived from this compound.

Emerging Research Avenues and Unexplored Therapeutic Applications for Fluoroalkyl Pyrimidin-5-ols

The structural motif of fluoroalkyl pyrimidin-5-ols holds potential beyond its initial consideration as an antimetabolite. The broader class of fluorinated heterocycles is being explored for a wide array of therapeutic activities. nih.gov

Table 3: Emerging Therapeutic Areas for Fluoroalkyl Pyrimidine Analogs

| Therapeutic Area | Potential Mechanism of Action | Rationale |

| Kinase Inhibition | Targeting protein kinases involved in cell signaling pathways crucial for cancer cell growth and survival. | Many kinase inhibitors feature a pyrimidine core. The fluoromethyl group could enhance binding to the ATP-binding pocket. nih.gov |

| Anti-inflammatory Agents | Inhibition of key inflammatory mediators, such as receptor-interacting protein 2 (RIP2) kinase or p38 kinase. | Fluorinated indazole derivatives have shown potent inhibition of inflammatory kinases. nih.gov |

| Antiviral Therapy | Acting as inhibitors of viral replication enzymes. | Fluorinated nucleoside analogs are a cornerstone of antiviral therapy. acs.org |

| Anti-infective Agents | Targeting essential pathways in bacteria or fungi. | Pyrimidine derivatives have been developed as antifungal and antibacterial agents. mdpi.com |

Future research should focus on screening this compound and a diverse library of its analogs against a wide panel of biological targets. Investigating its potential as a kinase inhibitor, an anti-inflammatory agent, or an anti-infective drug could open up new therapeutic avenues. The versatility of the pyrimidine scaffold, combined with the unique properties conferred by the fluoromethyl group, suggests that the full therapeutic potential of this compound class is yet to be fully realized.

Q & A

Q. What are the recommended synthetic routes for introducing the fluoromethyl group into pyrimidin-5-ol derivatives?

Answer: The fluoromethyl group can be introduced via radical-polar crossover fluorination or electrophilic fluorination. For example, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is an effective fluorinating agent for methylene groups under mild conditions (0°C), yielding fluoromethylated products with ~77% efficiency . Key steps include:

Precursor preparation : Use a pyrimidine scaffold with a reactive methylene group (e.g., 2-methylpyrimidin-5-ol).

Fluorination : Optimize solvent (e.g., dichloromethane) and temperature (0–25°C) to balance selectivity and yield.

Purification : Employ column chromatography with silica gel or reverse-phase HPLC.

Table 1 : Comparison of Fluorination Agents

| Agent | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Selectfluor | 77 | 0°C, CH₂Cl₂ | |

| XtalFluor-E | 65 | RT, DMF | [N/A] |

Q. How can the structure of 2-(fluoromethyl)pyrimidin-5-OL be confirmed experimentally?

Answer: Use a combination of spectroscopic and computational methods:

- ¹H/¹³C NMR : Identify the fluoromethyl (-CH₂F) group via characteristic splitting patterns (²JHF ~47 Hz) and chemical shifts (δ ~4.5–5.5 ppm for CH₂F) .

- ¹⁹F NMR : Confirm fluorination with a singlet at δ ~-215 ppm (CH₂F) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine/fluorine adducts).

- X-ray Crystallography : Resolve spatial arrangement if single crystals are obtainable .

Q. What are the key stability considerations for this compound in aqueous solutions?

Answer: The compound’s stability depends on pH and substituent effects:

- Prototropic Equilibrium : The hydroxyl group at position 5 undergoes pH-dependent tautomerism, favoring the keto form in acidic conditions and enol form in basic media. Monitor via UV-Vis spectroscopy (λ ~270 nm shifts) .

- Hydrolytic Degradation : The fluoromethyl group may hydrolyze to hydroxymethyl under prolonged basic conditions (pH >10). Stabilize with buffered solutions (pH 6–8) and low-temperature storage (-20°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Answer: Modify substituents to enhance target binding:

- Position 2 : Fluoromethyl improves metabolic stability and lipophilicity (logP ~1.2 vs. hydroxymethyl logP ~-0.5).

- Position 4/6 : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to increase electrophilicity for covalent enzyme inhibition .

- Position 5 : Maintain the hydroxyl group for hydrogen bonding with biological targets (e.g., kinases) .

Table 2 : Bioactivity of Pyrimidin-5-ol Derivatives

| Derivative | IC₅₀ (nM) | Target | Reference |

|---|---|---|---|

| 2-(CH₂F)-5-OH | 120 | Kinase A | |

| 2-(CH₂OH)-5-OH | 450 | Kinase A | |

| 2-(CH₂F)-5-OCH₃ | 890 | Kinase A |

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

Answer: Contradictions often arise from:

- Reaction Conditions : Trace moisture or oxygen may reduce fluorination efficiency. Use anhydrous solvents and inert atmospheres .

- Biological Assays : Variability in enzyme sources (e.g., recombinant vs. native) affects IC₅₀ values. Standardize assays using reference inhibitors (e.g., staurosporine for kinases) .

- Computational Validation : Perform DFT calculations to compare fluoromethyl group orientation in active sites (e.g., AutoDock Vina) .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT Calculations : Use Gaussian16 at the B3LYP/6-31G(d) level to model transition states for nucleophilic attacks. The fluoromethyl group’s electron-withdrawing effect lowers LUMO energy, increasing susceptibility to SN2 reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict hydrolysis rates .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Answer: Critical issues include:

- Purification : Large-scale column chromatography is impractical. Switch to recrystallization (e.g., ethanol/water mixtures) or continuous flow systems .

- Fluorination Safety : Selectfluor releases HF as a byproduct. Use corrosion-resistant reactors (e.g., Hastelloy) and scrubbers .

- Isotopic Labeling : For PET imaging, optimize ¹⁸F-fluorination using microfluidic reactors (≥95% radiochemical yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.